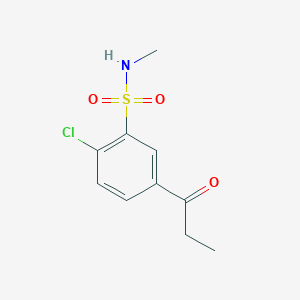![molecular formula C18H26N2O3 B1416541 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1423037-55-1](/img/structure/B1416541.png)
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate
Übersicht
Beschreibung
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate, also known as “cyclopentylcarbamoylmethylbenzylcarbamate” or “CMCB”, is a synthetic compound used in scientific research. CMCB has found several applications in the field of biochemistry and physiology, including the study of enzyme inhibition, protein-protein interactions, and the study of metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Effects of Anthelmintics
A study investigated the effects of albendazole and mebendazole, both of which are benzimidazole carbamates, on Hymenolepis microstoma and Hymenolepis diminuta in infected mice and rats. These findings highlight the role of similar carbamates in treating parasitic infections (R. O. McCracken, K. Lipkowitz, & N. Dronen, 2004).
Antimicrobial Applications
Research on p-Cymene, a monoterpene, showed antimicrobial effects, indicating that compounds with similar structures or functional groups might also possess significant biological activities relevant to human healthcare and biomedical applications (A. Marchese et al., 2017).
Degradation and Environmental Impact of Carbamates
The environmental impact and degradation of N-phenyl carbamate chlorpropham were reviewed, emphasizing the environmental toxicity of carbamate compounds and their breakdown products. This research underscores the importance of understanding the environmental behaviors of carbamates, including Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate, for proper risk assessment and management (Margaret J. Smith & G. Bucher, 2012).
Non-Phosgene Synthesis of N-Substituted Carbamates
A review highlighted the progress in non-phosgene synthesis methods for N-substituted carbamates using various carbonyl reagents. This research is critical for developing safer and greener synthetic routes for compounds like Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate (Shang Jianpen, 2014).
Non-Benzodiazepine Treatment of Alcohol Withdrawal Syndrome
The search for non-benzodiazepine GABAergic medications for treating alcohol withdrawal syndrome includes exploring compounds like carbamazepine, gabapentin, and valproic acid. This suggests a potential area of research for the therapeutic applications of various carbamates in neurology and psychiatry (L. Leggio, G. A. Kenna, & R. Swift, 2008).
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPTJMDULLLRT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



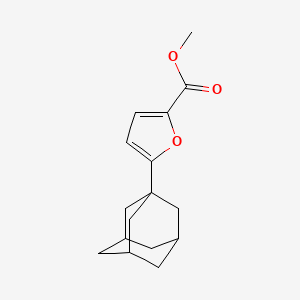
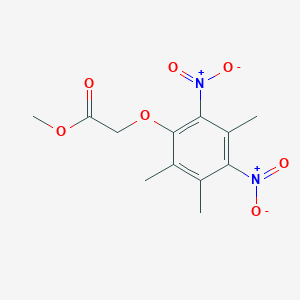
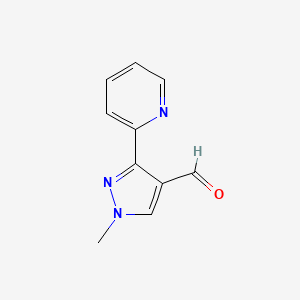
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)
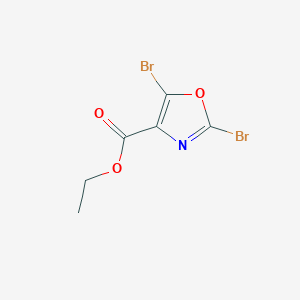
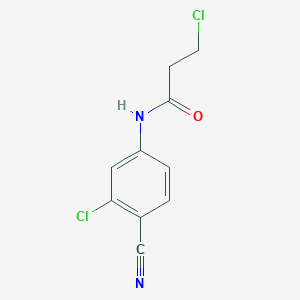
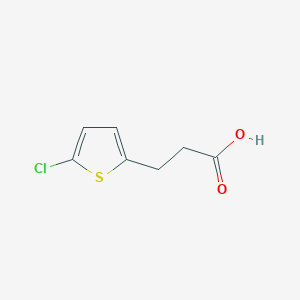
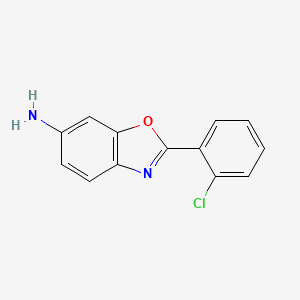
![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)
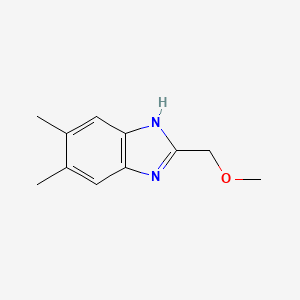
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)
